molecular formula C7H12N4 B13108721 N2,4,6-Trimethylpyrimidine-2,5-diamine

N2,4,6-Trimethylpyrimidine-2,5-diamine

Cat. No.: B13108721
M. Wt: 152.20 g/mol
InChI Key: JXAGNBSKBASCEI-UHFFFAOYSA-N
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Description

N2,4,6-Trimethylpyrimidine-2,5-diamine is a substituted pyrimidine-based compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this analog is not available, closely related diaminopyrimidine structures are recognized as valuable scaffolds in drug discovery . For example, similar molecules are being investigated in various research contexts, such as in silico studies for managing β-thalassemia by inhibiting the epigenetic regulator EHMT2 and as core structures in the development of microtubule-targeting agents with antitumor activity . The 2,4-diaminopyrimidine motif is a privileged structure in the design of kinase inhibitors and other anticancer agents . The specific substitution pattern of this trimethyl derivative suggests its potential utility as a key intermediate or building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Researchers can employ this compound to explore novel therapeutic agents or as a chemical probe in biochemical assays. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-N,4,6-trimethylpyrimidine-2,5-diamine

InChI

InChI=1S/C7H12N4/c1-4-6(8)5(2)11-7(9-3)10-4/h8H2,1-3H3,(H,9,10,11)

InChI Key

JXAGNBSKBASCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,4,6-Trimethylpyrimidine-2,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N2,4,6-Trimethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research indicates that N2,4,6-trimethylpyrimidine-2,5-diamine exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor in various metabolic pathways associated with diseases such as cancer and infections caused by protozoan parasites like Trypanosoma brucei, which is responsible for human African trypanosomiasis .

In one study, compounds bearing the trimethylpyrimidine moiety were synthesized and evaluated for their effectiveness against cancer cell lines. Results showed that these compounds could inhibit the growth of specific cancer cells by interfering with key signaling pathways . The mechanism of action often involves binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity.

Enzyme Inhibition Studies

This compound has been identified as a promising candidate for developing inhibitors targeting Myeloid Cell Leukemia 1 (Mcl-1), a protein implicated in the survival of cancer cells. In experiments involving mouse models, derivatives of this compound demonstrated improved pharmacokinetic properties compared to other classes of inhibitors .

Organic Synthesis Applications

The compound serves as an essential building block in organic synthesis. Its unique structure allows it to be utilized in creating more complex molecules through various organic transformations. For instance, it can be employed in reactions involving alkylation or amidation processes to produce derivatives with enhanced biological activities.

Case Study 1: Inhibition of Trypanosoma brucei

A series of experiments were conducted to evaluate the effectiveness of this compound derivatives against Trypanosoma brucei. The results indicated that specific modifications to the pyrimidine structure could enhance inhibitory potency against this protozoan parasite. The study highlighted the potential for developing new therapeutic agents for treating human African trypanosomiasis .

Case Study 2: Anticancer Activity Against H929 Cells

Another significant study involved synthesizing over 150 compounds based on the trimethylpyrimidine scaffold to assess their anticancer properties against H929 cells (a human myeloma cell line). The findings revealed that certain analogs exhibited potent growth inhibition while maintaining favorable pharmacokinetic profiles in mouse models .

Mechanism of Action

The mechanism of action of N2,4,6-Trimethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine-2,4,6-triamine Derivatives

Example Compound : N6-(2,5-Dimethoxybenzyl)-N6-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine (MW: 340.38 g/mol)

  • Core Structure : Fused pyrido[2,3-d]pyrimidine system, creating a planar, conjugated scaffold.
  • Substituents: A dimethoxybenzyl group and a methyl group at N6, with amino groups at positions 2, 4, and 6.
  • Key Differences: The fused pyrido ring increases molecular rigidity compared to the monocyclic pyrimidine core of the target compound.
  • Synthesis : Likely involves multi-step functionalization of pyrido-pyrimidine precursors, contrasting with simpler pyrimidine alkylation routes.
Table 1: Structural and Molecular Comparison
Compound Core Structure Substituents Molecular Weight Key Properties References
N2,4,6-Trimethylpyrimidine-2,5-diamine Pyrimidine Methyl (N2, N4, N6); amino (2,5) Not reported Hypothesized stability enhancement N/A
Pyrido[2,3-d]pyrimidine derivative Pyrido-pyrimidine Dimethoxybenzyl, methyl (N6); amino (2,4,6) 340.38 Potential kinase inhibition

Pyrazole and Isoxazole Diamines

Example Compounds :

  • 4-Phenylazo-3,5-diaminopyrazole
  • 4-Benzylpyrazole-3,5-diamine
  • Core Structures : Pyrazole (5-membered ring with two adjacent nitrogen atoms) or isoxazole (5-membered ring with one oxygen and one nitrogen).
  • Key Differences: Pyrazole derivatives exhibit greater π-electron delocalization but lack the pyrimidine’s six-membered aromatic system. Reactivity: 4-Phenylazo-3,5-diaminopyrazole undergoes diazo coupling reactions, whereas pyrimidine diamines may prioritize nucleophilic substitution at methylated amino groups .
  • Synthetic Routes: Utilize nitriles (e.g., malononitrile) as precursors, differing from pyrimidine alkylation strategies .

Pyrimidine-Based Impurities and Analogs

Example Compounds :

  • 5-Nitrosopyrimidine-2,4,6-triamine (Impurity A): Features nitroso (NO) and amino groups.
  • 2,7-Diamino-6-phenylpteridin-4-ol (Impurity B): Pteridine core with hydroxyl and phenyl substituents .
  • Pteridine Core (Impurity B): A fused pyrimidine-pyrazine system, offering distinct electronic properties compared to pyrimidine.
Table 2: Stability and Reactivity Comparison
Compound Functional Groups Stability Concerns References
This compound Methylated amines Likely stable under basic conditions N/A
5-Nitrosopyrimidine-2,4,6-triamine Nitroso, amino Nitrosamine-related mutagenicity

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